Cas no 1263378-92-2 (5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride)
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride
- 5,6,7,8-TETRAHYDRO-ISOQUINOLIN-5-YLAMINE DIHYDROCHLORIDE
- SB32538
- AX8276708
- 1263378-92-2
- EN300-8161504
- 5,6,7,8-tetrahydroisoquinolin-5-aminedihydrochloride
- Z3244922506
- CS-0120399
- 5,6,7,8-tetrahydroisoquinolin-5-amine;dihydrochloride
- MFCD18432619
- 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride
-
- MDL: MFCD18432619
- Inchi: 1S/C9H12N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h4-6,9H,1-3,10H2;2*1H
- InChI Key: QMIDWHZGYFOVHB-UHFFFAOYSA-N
- SMILES: Cl[H].Cl[H].N([H])([H])C1([H])C2C([H])=C([H])N=C([H])C=2C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 220.053404g/mol
- Monoisotopic Mass: 220.053404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- Molecular Weight: 221.12g/mol
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM245542-1g |
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride |
1263378-92-2 | 97% | 1g |
$795 | 2021-08-04 | |
| Alichem | A189004712-1g |
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride |
1263378-92-2 | 97% | 1g |
731.88 USD | 2021-06-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0596S-1g |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 96% | 1g |
5512.28CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0596S-5g |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 96% | 5g |
21031.45CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0596S-500mg |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 96% | 500mg |
3180.16CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0596S-250mg |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 96% | 250mg |
2018.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0596S-100mg |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 96% | 100mg |
1433.19CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0596S-50mg |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 96% | 50mg |
1136.38CNY | 2021-05-07 | |
| abcr | AB537920-100 mg |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride; . |
1263378-92-2 | 100MG |
€345.30 | 2023-07-11 | ||
| eNovation Chemicals LLC | D970744-100mg |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride |
1263378-92-2 | 95% | 100mg |
$205 | 2024-07-28 |
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride Suppliers
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride
Introduction to 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride (CAS No: 1263378-92-2)
5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride, identified by the chemical compound code CAS No 1263378-92-2, is a significant molecule in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a structural motif renowned for its broad spectrum of biological activities and pharmaceutical relevance. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structure of 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride features a bicyclic system composed of an isoquinoline ring system with a tetrahydropyridine moiety attached at the 5-position. This configuration imparts unique electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The amine functionality at the 5-position serves as a key pharmacophore, enabling hydrogen bonding and other non-covalent interactions with protein receptors.
In recent years, there has been growing interest in isoquinoline derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of tetrahydroisoquinolines as scaffolds for developing drugs targeting neurological disorders, cardiovascular diseases, and cancer. The amine derivative 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride has been investigated for its potential role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. These pathways are implicated in conditions such as depression, anxiety, and Parkinson's disease.
One of the most compelling aspects of 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride is its structural similarity to several naturally occurring alkaloids that exhibit significant biological activity. For instance, it shares common features with molecules like epibatidine and salvinorin A, which are known for their potent effects on opioid receptors and kappa-opioid receptors, respectively. This similarity suggests that 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride may possess analogous pharmacological properties or could be modified to achieve specific therapeutic outcomes.
The synthesis of 5,6,7,8-Tetrahydro-isoquinolin-5-ylamine dihydrochloride involves multi-step organic transformations that require precise control over reaction conditions. The process typically begins with the formation of the tetrahydropyridine ring through cyclization reactions followed by functionalization at the 5-position to introduce the amine group. The final step involves converting the free base into its dihydrochloride salt to improve handling properties. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
From a computational chemistry perspective, 5 ,6 ,7 ,8 -Tetrahydro - isoquinolin - 5 - ylamine dihydrochloride has been subjected to molecular docking studies to evaluate its binding affinity to various protein targets. These studies have revealed potential interactions with enzymes such as monoamine oxidase (MAO) and transporters like the serotonin transporter (SERT). Such interactions are relevant for developing drugs that modulate neurotransmitter levels in the brain. Additionally, 5 ,6 ,7 ,8 -Tetrahydro - isoquinolin - 5 - ylamine dihydrochloride has been explored as a scaffold for structure-based drug design (SBDD), where computational models guide the optimization of lead compounds to enhance potency and selectivity.
The pharmacokinetic properties of CAS No 1263378 - 92 - 2, particularly its absorption distribution metabolism and excretion (ADME) profile, have been scrutinized to assess its suitability for clinical development. In vitro studies have shown that this compound exhibits moderate solubility in water, which is advantageous for formulation into oral or injectable dosage forms. Furthermore, preliminary toxicology studies indicate that it possesses an acceptable safety profile at relevant concentrations, although further investigations are warranted to fully characterize its adverse effect potential.
Recent research has also explored derivatives of CAS No 1263378 - 92 - 2 with modifications aimed at enhancing their pharmacological activity or reducing side effects. For example, introducing fluorine atoms into the isoquinoline ring system has been shown to improve metabolic stability while maintaining or even increasing binding affinity to target proteins. Similarly, functionalizing the amine group with different substituents can fine-tune receptor interactions, leading to more selective drug candidates.
The role of tetrahydropyridine derivatives in medicinal chemistry extends beyond their use as standalone therapeutic agents; they also serve as valuable building blocks for more complex molecules. By incorporating this scaffold into larger structures, chemists can leverage its known biological properties while introducing new functionalities that may enhance drug efficacy or reduce toxicity. This approach has led to several novel compounds entering clinical trials for various diseases.
In conclusion, CAS No 1263378 - 92 - 2 (i.e., 5 ,6 ,7 ,8 -Tetrahydro - isoquinolin - 5 - ylamine dihydrochloride) represents an intriguing compound with significant potential in pharmaceutical research and development. Its unique structural features make it a promising candidate for modulating neurological pathways, while its synthetic accessibility allows for further exploration through medicinal chemistry strategies. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in discovering next-generation therapeutics.
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